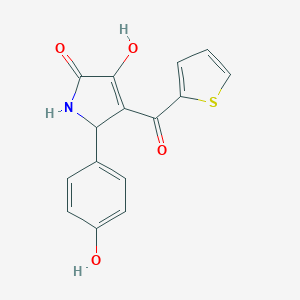
1-benzyl-5-(3-fluorophenyl)-3-hydroxy-4-(3-phenylpropanoyl)-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-5-(3-fluorophenyl)-3-hydroxy-4-(3-phenylpropanoyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrrolones and has been shown to exhibit various biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of 1-benzyl-5-(3-fluorophenyl)-3-hydroxy-4-(3-phenylpropanoyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it is believed to inhibit the activity of enzymes involved in the growth and proliferation of cancer cells. It has also been shown to induce oxidative stress in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Apart from its anti-cancer activity, 1-benzyl-5-(3-fluorophenyl)-3-hydroxy-4-(3-phenylpropanoyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to exhibit various other biochemical and physiological effects. It has been shown to have anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. It has also been shown to have anti-bacterial and anti-fungal activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1-benzyl-5-(3-fluorophenyl)-3-hydroxy-4-(3-phenylpropanoyl)-1,5-dihydro-2H-pyrrol-2-one is its potential therapeutic applications. However, there are also some limitations to its use in lab experiments. One of the major limitations is its low solubility in water, which makes it difficult to administer in vivo. It is also a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 1-benzyl-5-(3-fluorophenyl)-3-hydroxy-4-(3-phenylpropanoyl)-1,5-dihydro-2H-pyrrol-2-one. One area of research is to further explore its anti-cancer activity and potential use in cancer therapy. Another area of research is to investigate its anti-inflammatory activity and potential use in the treatment of inflammatory diseases. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of 1-benzyl-5-(3-fluorophenyl)-3-hydroxy-4-(3-phenylpropanoyl)-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 3-fluorobenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide to form 3-(3-fluorophenyl)-1-(ethoxycarbonyl)prop-2-en-1-one. This intermediate is then reacted with benzylamine to form 1-benzyl-3-(3-fluorophenyl)-1,3-dihydro-2H-pyrrol-2-one. Finally, this compound is reacted with benzoyl chloride in the presence of aluminum chloride to form the desired product.
Wissenschaftliche Forschungsanwendungen
1-benzyl-5-(3-fluorophenyl)-3-hydroxy-4-(3-phenylpropanoyl)-1,5-dihydro-2H-pyrrol-2-one has been studied extensively for its potential therapeutic applications. One of the major areas of research is its anti-cancer activity. Studies have shown that this compound inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been shown to induce apoptosis in cancer cells.
Eigenschaften
Molekularformel |
C26H22FNO3 |
|---|---|
Molekulargewicht |
415.5 g/mol |
IUPAC-Name |
1-benzyl-2-(3-fluorophenyl)-4-hydroxy-3-(3-phenylpropanoyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C26H22FNO3/c27-21-13-7-12-20(16-21)24-23(22(29)15-14-18-8-3-1-4-9-18)25(30)26(31)28(24)17-19-10-5-2-6-11-19/h1-13,16,24,30H,14-15,17H2 |
InChI-Schlüssel |
RMQHAGFUBCYBAC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC(=O)C2=C(C(=O)N(C2C3=CC(=CC=C3)F)CC4=CC=CC=C4)O |
Kanonische SMILES |
C1=CC=C(C=C1)CCC(=O)C2=C(C(=O)N(C2C3=CC(=CC=C3)F)CC4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




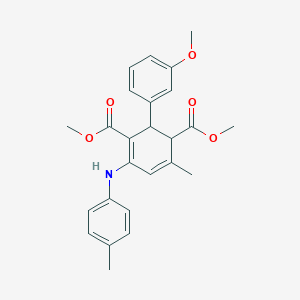
![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282304.png)
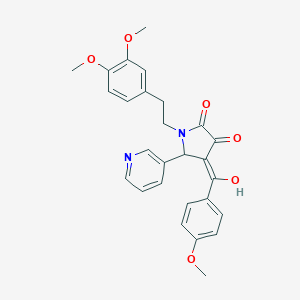
![Isopropyl 7-(4-methoxyphenyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B282307.png)
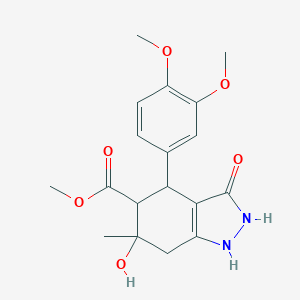
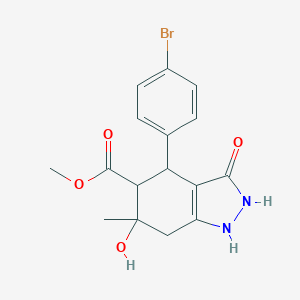

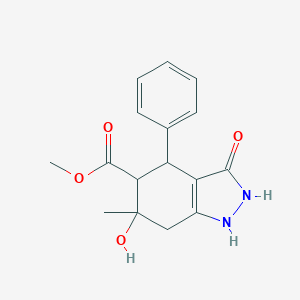
![5-(4-chlorophenyl)-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282315.png)
![(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-phenyl-1-prop-2-enylpyrrolidine-2,3-dione](/img/structure/B282317.png)
![4-(2-Furanyl)-3-methyl-5-(4-methylphenyl)-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one](/img/structure/B282318.png)
